1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate

CAS No.: 22497-09-2

Cat. No.: VC18419309

Molecular Formula: C12H18O2

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22497-09-2 |

|---|---|

| Molecular Formula | C12H18O2 |

| Molecular Weight | 194.27 g/mol |

| IUPAC Name | 2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-yl acetate |

| Standard InChI | InChI=1S/C12H18O2/c1-8(13)14-12(2,3)11-7-9-4-5-10(11)6-9/h4-5,9-11H,6-7H2,1-3H3 |

| Standard InChI Key | ZFKZNKMNPKUCKM-UHFFFAOYSA-N |

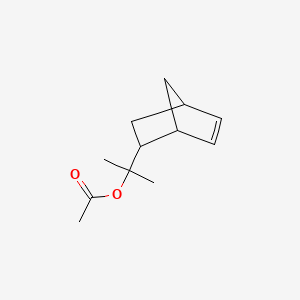

| Canonical SMILES | CC(=O)OC(C)(C)C1CC2CC1C=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate belongs to the class of bicyclic esters, featuring a norbornene-derived core fused with an acetate group. Its IUPAC name, 2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-yl acetate, reflects its substitution pattern: a bicyclo[2.2.1]hept-5-ene moiety attached to a tert-butyl acetate group . The molecular formula is C₁₂H₁₈O₂, with a molar mass of 194.27 g/mol .

The compound’s structure is confirmed via spectroscopic methods:

The bicyclo[2.2.1]heptene system introduces strain, enhancing reactivity in cycloaddition and polymerization reactions.

Physicochemical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Density | Not reported | – |

| Boiling Point | Not reported | – |

| Flash Point | Not reported | – |

| Solubility | Likely organic solvents |

While experimental data on density and phase transitions are scarce, its ester group suggests moderate polarity, favoring solubility in dichloromethane or ethyl acetate.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via esterification of α,α-dimethylbicyclo[2.2.1]hept-5-ene-2-methanol with acetic anhydride or acetyl chloride. A typical procedure involves:

-

Alcohol Activation: The tertiary alcohol reacts with acetyl chloride in the presence of a base (e.g., pyridine) to form the acetate.

-

Purification: Column chromatography or distillation isolates the product .

Alternative routes may employ transesterification or enzymatic catalysis, though these are less documented.

Industrial Production

Large-scale manufacturing adheres to Good Manufacturing Practices (GMP), with suppliers like VulcanChem and Matrix Fine Chemicals offering the compound for research . Batch sizes range from milligrams to kilograms, with pricing dependent on purity (typically >95%) .

Applications in Chemical Synthesis

Pharmaceutical Intermediates

The compound’s bicyclic framework serves as a precursor for terpene-derived therapeutics. For example:

-

Antiviral Agents: Norbornene derivatives exhibit activity against RNA viruses .

-

Polymer Subunits: Its strained double bond participates in ring-opening metathesis polymerization (ROMP) to create drug delivery systems .

Specialty Materials

In materials science, the compound’s rigidity aids in synthesizing:

-

High-Performance Polymers: ROMP-derived polymers with tailored thermostability .

-

Liquid Crystals: Functionalized norbornenes for display technologies .

Research Developments and Future Directions

Recent Studies

-

Catalytic Functionalization: Palladium-catalyzed C–H activation of the bicyclic core enables diversification .

-

Bioconjugation: Thiol-ene "click" reactions modify the double bond for biopolymer engineering .

Knowledge Gaps

-

Pharmacokinetics: Absence of ADMET (absorption, distribution, metabolism, excretion, toxicity) data limits drug development.

-

Green Synthesis: Solvent-free or catalytic methods could enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume